

2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene chemical structure

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene

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An In-depth Technical Guide to **2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene**: Synthesis, Reactivity, and Applications

Introduction

2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its strategic arrangement of reactive and modulating groups—a labile benzylic bromide for nucleophilic attack, a stable aryl chloride for potential cross-coupling, and an electron-withdrawing trifluoromethyl group to enhance metabolic stability and lipophilicity—renders it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity, and a discussion of its utility in the context of drug discovery and development.

Part 1: Core Chemical Identity and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is essential for its effective use in a laboratory setting.

Chemical Structure

The molecule consists of a benzene ring substituted with four different groups at the 1, 2, and 4 positions. The core structure is foundational to its reactivity profile.

Caption: Chemical structure of **2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene**.

Chemical Identifiers and Properties

Precise identification is critical for sourcing and regulatory compliance. The compound's physical properties dictate handling and reaction conditions.

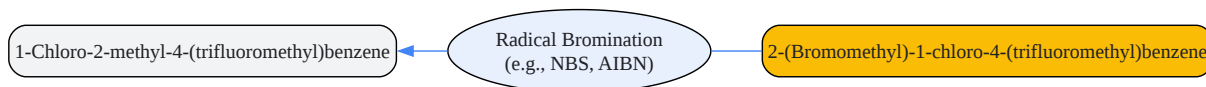
Identifier	Value
IUPAC Name	2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene
CAS Number	279252-26-5[1]
Molecular Formula	C ₈ H ₅ BrClF ₃ [1]
Molecular Weight	273.48 g/mol [1]
Appearance	White to off-white solid
Purity	Typically ≥95-97%
Storage	Inert atmosphere, 2-8°C[1]
SMILES	FC(F)(F)C1=CC(C(Cl)=C1)=CBr[1]

Part 2: Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing this compound is via the radical bromination of the corresponding methyl-substituted precursor, 1-chloro-2-methyl-4-(trifluoromethyl)benzene.

Retrosynthetic Pathway

The synthesis logically begins with the commercially available toluene derivative and proceeds via a free-radical chain reaction.



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Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Synthesis via Radical Bromination

This protocol details the bromination of 1-chloro-2-methyl-4-(trifluoromethyl)benzene using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator. This method is adapted from standard procedures for benzylic bromination.[2]

Materials and Equipment:

- 1-Chloro-2-methyl-4-(trifluoromethyl)benzene (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)
- Azobisisobutyronitrile (AIBN) (0.05 eq)
- Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
- Three-neck round-bottom flask
- Reflux condenser and nitrogen inlet
- Magnetic stirrer with heating mantle
- Separatory funnel, rotary evaporator, and standard glassware

Procedure:

- Setup: Assemble a flame-dried three-neck flask with a reflux condenser and a nitrogen inlet. Equip the setup with a magnetic stirrer.

- **Charging the Flask:** Under a nitrogen atmosphere, charge the flask with 1-chloro-2-methyl-4-(trifluoromethyl)benzene and the solvent (CCl_4).
- **Addition of Reagents:** Add NBS and AIBN to the solution.
- **Reaction:** Heat the mixture to reflux (approx. 77°C for CCl_4) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.
- **Workup (Cooling):** Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate.
- **Filtration:** Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl_4 .
- **Washing:** Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes) to yield the final product.

Mechanistic Insight: Free-Radical Halogenation

The reaction proceeds through a classic free-radical chain mechanism:

- **Initiation:** AIBN thermally decomposes to form two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a bromine atom from NBS to generate a bromine radical ($\text{Br}\cdot$).
- **Propagation:** The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group, which is the most labile C-H bond due to resonance stabilization of the resulting benzylic radical. This benzylic radical then reacts with another molecule of NBS to form the desired product and a new bromine radical, continuing the chain.
- **Termination:** The reaction is terminated when two radicals combine.

Part 3: Chemical Reactivity and Synthetic Applications

The synthetic value of **2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene** stems from the high reactivity of its benzylic bromide group.

Overview of Reactivity

The molecule possesses two primary sites for reaction: the benzylic bromide and the aryl chloride.

- **Benzylic Bromide (-CH₂Br):** This is the most reactive site. The C-Br bond is weakened by the adjacent benzene ring, making the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution (S_N2) reactions.^{[3][4]}
- **Aryl Chloride (-Cl):** This site is significantly less reactive towards nucleophilic substitution but can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific conditions, which typically require elevated temperatures and a catalyst.^[4]

This differential reactivity allows for selective functionalization of the benzylic position while leaving the aryl chloride intact for subsequent transformations.

Application in Nucleophilic Substitution

The benzylic bromide readily reacts with a wide range of nucleophiles, including alkoxides, amines, thiols, and carbanions, to form new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.^[2]

Experimental Protocol: Synthesis of a Benzyl Ether Derivative

This protocol describes a typical S_N2 reaction with an alkoxide nucleophile (Williamson Ether Synthesis).

Materials and Equipment:

- **2-(Bromomethyl)-1-chloro-4-(trifluoromethyl)benzene** (1.0 eq)
- Sodium ethoxide (NaOEt) (1.2 eq) or sodium hydride (NaH) followed by ethanol

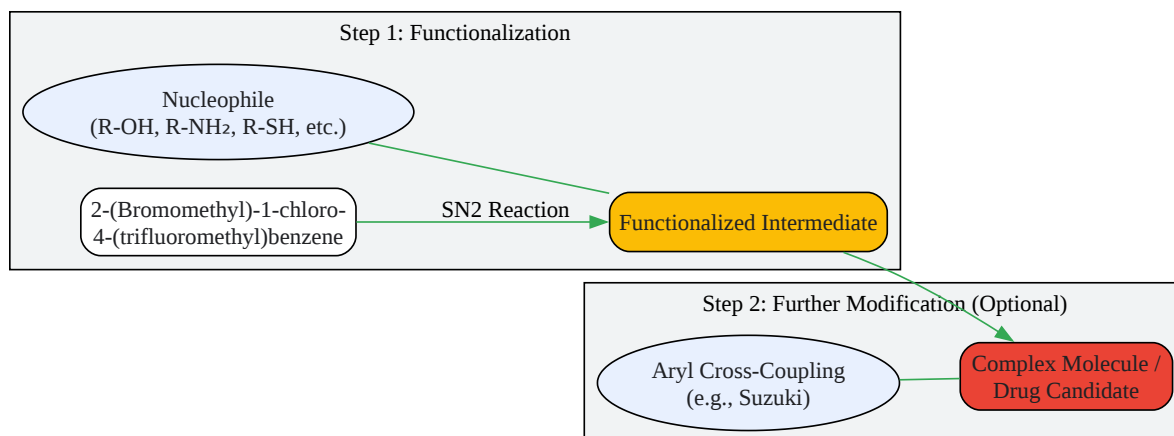
- Anhydrous polar aprotic solvent (e.g., DMF, THF)
- Round-bottom flask, magnetic stirrer, nitrogen inlet
- Standard workup and purification equipment

Procedure:

- **Nucleophile Preparation:** In a flame-dried flask under nitrogen, dissolve sodium ethoxide in anhydrous DMF. (Alternatively, suspend NaH in THF, cool to 0°C, and add ethanol dropwise).
- **Substrate Addition:** Cool the nucleophile solution to 0°C in an ice bath. Slowly add a solution of **2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene** in the same solvent.
- **Reaction:** Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC.
- **Quenching and Workup:** Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
- **Washing and Concentration:** Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- **Purification:** Purify the resulting ether by column chromatography.

Workflow and Role in Drug Discovery

This building block is particularly valuable in pharmaceutical research. The trifluoromethyl (-CF₃) group is a well-known bioisostere for other groups and is often incorporated into drug candidates to improve properties such as metabolic stability, lipophilicity, and binding affinity.^[2] The reactive bromomethyl handle allows for the straightforward attachment of this substituted benzene ring to a variety of molecular scaffolds.



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Caption: Synthetic workflow illustrating the utility of the title compound.

Part 4: Analytical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is achieved through standard spectroscopic methods.

Technique	Expected Observations
^1H NMR	- A singlet for the benzylic protons ($-\text{CH}_2\text{Br}$) around δ 4.5-4.8 ppm.- Three distinct signals in the aromatic region (δ 7.2-7.8 ppm) corresponding to the three aromatic protons, showing characteristic splitting patterns (doublets and doublet of doublets).
^{13}C NMR	- A signal for the benzylic carbon ($-\text{CH}_2\text{Br}$) around δ 30-35 ppm.- Signals for the six aromatic carbons, including the quaternary carbons attached to Cl, $\text{C}-\text{CF}_3$, and $\text{C}-\text{CH}_2\text{Br}$.- A quartet for the trifluoromethyl carbon ($-\text{CF}_3$) due to C-F coupling.
IR (Infrared)	- Aromatic C-H stretching ($\sim 3100\text{-}3000\text{ cm}^{-1}$).- Aliphatic C-H stretching ($\sim 2950\text{ cm}^{-1}$).- Strong C-F stretching bands ($\sim 1300\text{-}1100\text{ cm}^{-1}$).- C-Br stretching ($\sim 650\text{ cm}^{-1}$).
MS (Mass Spec)	- A molecular ion peak (M^+) with a characteristic isotopic pattern due to the presence of one bromine ($^{19}\text{Br}/^{81}\text{Br} \approx 1:1$) and one chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$) atom.

Part 5: Safety, Handling, and Disposal

Due to its reactivity, **2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene** is a hazardous chemical that requires careful handling.

Hazard Identification

- GHS Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.^[5] It is classified as a corrosive liquid.^[6]
- Primary Hazards: The compound is a lachrymator and is corrosive. Inhalation, ingestion, or skin contact can cause severe burns.^[7]

Recommended Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.^[6]
- Skin Protection: Wear impervious, chemical-resistant gloves and fire/flammable-resistant clothing.^[6]
- Respiratory Protection: Use only under a chemical fume hood.^[7] If exposure limits are exceeded, a full-face respirator is necessary.^[6]

Handling and Storage

- Handling: Do not get in eyes, on skin, or on clothing.^[7] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.^[7]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.^[7] Store under an inert atmosphere and refrigerate at 2-8°C.^[1] Keep away from heat, sparks, and open flames.^[7]

Disposal

- Dispose of contents/container to an approved waste disposal plant.^[7] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.^[6] Do not discharge into sewer systems.^[6]

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